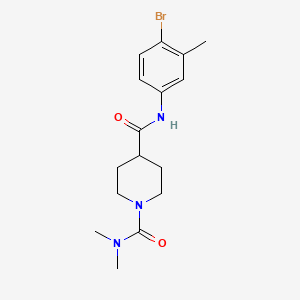![molecular formula C19H23N3O2 B5324849 2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole, commonly known as EPM-01, is a novel compound that has gained significant attention in the field of scientific research. EPM-01 is a synthetic compound that belongs to the class of oxazole derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of EPM-01 is not fully understood. However, it has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. EPM-01 has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
EPM-01 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. EPM-01 has also been found to increase the expression of anti-inflammatory cytokines, such as IL-10, and to enhance the activity of antioxidant enzymes, such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
EPM-01 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. EPM-01 is also stable under a wide range of conditions, making it suitable for long-term storage and transportation. However, EPM-01 has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity profile are not fully understood. Further studies are needed to determine the optimal concentration and exposure time for EPM-01 in different experimental settings.
Zukünftige Richtungen
For scientific research include studying the potential therapeutic applications of EPM-01 in different disease models and using it as a tool compound to modulate specific signaling pathways.
Synthesemethoden
EPM-01 can be synthesized by the reaction of 2-(2-ethoxyphenyl)-5-methyl-4-bromo-1,3-oxazole with 2-propyl-1H-imidazole-1-carboxaldehyde in the presence of a base. The reaction proceeds under mild conditions and yields EPM-01 in good yield and purity.
Wissenschaftliche Forschungsanwendungen
EPM-01 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. EPM-01 has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propylimidazol-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-8-18-20-11-12-22(18)13-16-14(3)24-19(21-16)15-9-6-7-10-17(15)23-5-2/h6-7,9-12H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGHHGJNHFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=C(OC(=N2)C3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)
![7-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324791.png)

![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324827.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)
